molecular formula C14H12ClN3S B1389513 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1204296-43-4

6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1389513
CAS RN: 1204296-43-4
M. Wt: 289.8 g/mol
InChI Key: HIWNVFWDCIIZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CMPBTA) is an important organic compound. It is a member of the benzothiazole family and is used in a variety of scientific applications. CMPBTA is known for its unique synthesis method and its ability to interact with various molecules in the body.

Mechanism Of Action

The mechanism of action of 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is not fully understood. However, it is believed that the compound interacts with various molecules in the body, including proteins and enzymes. It is thought that 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine binds to these molecules and modifies their activity, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine are not fully understood. However, it is believed that 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine can interact with various molecules in the body, leading to changes in biochemical and physiological processes. For example, 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine has been shown to modulate the expression of various genes and proteins involved in cell growth and differentiation.

Advantages And Limitations For Lab Experiments

6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine has a number of advantages and limitations for lab experiments. One advantage is that 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is relatively easy to synthesize and purify. Additionally, 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is relatively stable and can be stored for long periods of time. Furthermore, 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is relatively non-toxic and can be used in a variety of experiments. One limitation of 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is that it is relatively expensive to obtain.

Future Directions

There are a number of potential future directions for 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine. One potential direction is to further explore the biochemical and physiological effects of 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine. Additionally, further research could be done to explore the potential therapeutic applications of 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine. Furthermore, further research could be done to explore the potential applications of 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine in drug synthesis and organic reactions. Finally, further research could be done to explore the potential applications of 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine in the synthesis of dyes, pigments, and other materials.

Scientific Research Applications

6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine has a number of scientific applications. It is used in the synthesis of various drugs, such as anti-inflammatory drugs, anti-cancer drugs, and anti-bacterial drugs. Additionally, it is used as a catalyst in organic reactions and as a reagent in the synthesis of other organic compounds. Furthermore, it is used in the synthesis of various dyes, pigments, and other materials.

properties

IUPAC Name

6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-6-11(15)7-12-13(9)18-14(19-12)17-8-10-2-4-16-5-3-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWNVFWDCIIZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCC3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 4
6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.